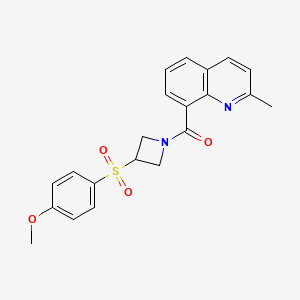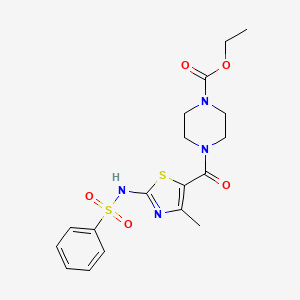
5-Bromo-2-fluoro-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN and a molecular weight of 301.88 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Suzuki–Miyaura coupling of heteroaryl halides . This reaction is widely used for the elaboration of heteroarenes with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromine, fluorine, and iodine substituents . The exact positions of these substituents can influence the compound’s reactivity and other properties .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 301.88 . It has a refractive index of 1.5325 and a density of 1.71 g/mL at 25 °C . Its boiling point is between 162-164 °C at 750 mmHg .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pentasubstituted Pyridines 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound to 5-Bromo-2-fluoro-4-iodopyridine, has been utilized in the synthesis of pentasubstituted pyridines. These compounds are significant in medicinal chemistry research for their potential as building blocks. The synthesized pyridines can be further manipulated chemically for various applications (Wu et al., 2022).
2. Functionalized Pyridine Derivatives The versatility of 5-bromo-2-fluoro-3-pyridylboronic acid, derived from 5-bromo-2-fluoropyridine, has been demonstrated in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds are valuable for their potential applications in creating various functionalized pyridine derivatives (Sutherland & Gallagher, 2003).
3. Structural Manifolds from a Common Precursor 5-Chloro-2,3-difluoropyridine, related to this compound, has been used in creating a variety of halopyridines and pyridinecarboxylic acids. This showcases the potential of such compounds in developing diverse structural manifolds from a common precursor (Schlosser & Bobbio, 2002).
4. Halogen/Halogen Displacement in Pyridines Research on silyl-mediated halogen/halogen displacement in pyridines, including compounds similar to this compound, highlights the potential for selective chemical modifications in such compounds. This process is important for synthetic organic chemistry and the development of novel compounds (Schlosser & Cottet, 2002).
5. Control of MLCT Excited-State Lifetimes in Iron(II) Polypyridines In the study of metal-to-ligand charge transfer (MLCT) in iron(II) polypyridines, compounds like this compound could be used to synthesize ligands that influence excited-state lifetimes and spin states. This is significant in the field of photochemistry and materials science (Fatur et al., 2017).
Wirkmechanismus
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
The future directions of research involving 5-Bromo-2-fluoro-4-iodopyridine could involve further exploration of its reactivity and potential applications. For instance, it could be used as a building block for the synthesis of more complex molecules, or its reactivity could be studied in the context of new catalytic processes .
Biochemische Analyse
Biochemical Properties
It is known that halogenated pyridines can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors .
Cellular Effects
Halogenated pyridines can influence cell function by interacting with various cellular processes . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated pyridines can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Halogenated pyridines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that halogenated pyridines can interact with various transporters and binding proteins .
Subcellular Localization
Halogenated pyridines can be directed to specific compartments or organelles based on their chemical properties .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-4-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRLQIYHGUXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2977575.png)
![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)
![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)


![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)
![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)
